molecular formula C25H31N3O2S B14978001 2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B14978001
M. Wt: 437.6 g/mol
InChI Key: RIOVJYJZKRWIFN-UHFFFAOYSA-N
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Description

2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a benzodiazole core, a piperidine ring, and a dimethylphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Dimethylphenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 2,4-dimethylphenoxyethyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Piperidine Ring: The final step includes the reaction of the intermediate with 4-methylpiperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like benzimidazole and benzothiazole share a similar core structure.

    Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives.

Uniqueness

2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C25H31N3O2S

Molecular Weight

437.6 g/mol

IUPAC Name

2-[2-[2-(2,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C25H31N3O2S/c1-18-10-12-27(13-11-18)24(29)17-28-22-7-5-4-6-21(22)26-25(28)31-15-14-30-23-9-8-19(2)16-20(23)3/h4-9,16,18H,10-15,17H2,1-3H3

InChI Key

RIOVJYJZKRWIFN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=C(C=C(C=C4)C)C

Origin of Product

United States

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